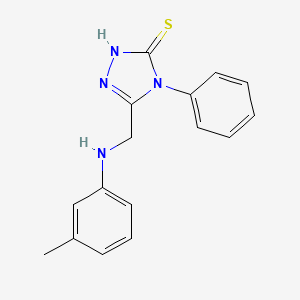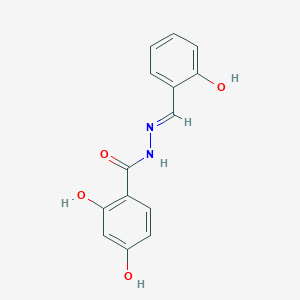![molecular formula C27H28N2O2S2 B12019713 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019713.png)
2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3H)-oxo-2-[(2,5-dimetilbencil)sulfanil]-3-(4-etoxi fenil)-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidina es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de benzotieno[2,3-d]pirimidinona sustituido con grupos dimetilbencilo y etoxi fenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(3H)-oxo-2-[(2,5-dimetilbencil)sulfanil]-3-(4-etoxi fenil)-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidina típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen:
Formación del núcleo de Benzotieno[2,3-d]pirimidinona: Esto se puede lograr a través de una reacción de ciclación que involucra un derivado de tiofeno y una amina adecuada.
Reacciones de Sustitución: La introducción de los grupos dimetilbencilo y etoxi fenilo se puede lograr a través de reacciones de sustitución nucleofílica utilizando reactivos y catalizadores apropiados.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(3H)-oxo-2-[(2,5-dimetilbencil)sulfanil]-3-(4-etoxi fenil)-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo sulfánil se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El compuesto se puede reducir en condiciones adecuadas para modificar los grupos funcionales.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los reactivos como halógenos, agentes nitrantes y agentes sulfonantes se emplean comúnmente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo sulfánil puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
4-(3H)-oxo-2-[(2,5-dimetilbencil)sulfanil]-3-(4-etoxi fenil)-5,6,7,8-tetrahidro1
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigar sus interacciones con macromoléculas biológicas.
Medicina: Explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Posible uso en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 4-(3H)-oxo-2-[(2,5-dimetilbencil)sulfanil]-3-(4-etoxi fenil)-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidina involucra su interacción con dianas moleculares específicas. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto. Las dianas moleculares y vías exactas involucradas dependerían de la aplicación y contexto específico de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(3H)-oxo-2-[(2,5-dimetilbencil)sulfanil]-3-(4-metoxifenil)-5,6,7,8-tetrahidro 1benzotieno[2,3-d]pirimidina
- 4-(3H)-oxo-2-[(4-metilbencil)sulfanil]-3-(4-metilfenil)-5,6,7,8-tetrahidro 1benzotieno[2,3-d]pirimidina
Singularidad
La singularidad de 4-(3H)-oxo-2-[(2,5-dimetilbencil)sulfanil]-3-(4-etoxi fenil)-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidina radica en su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia del grupo etoxi fenilo, en particular, puede conferir propiedades únicas en comparación con compuestos similares con diferentes sustituyentes.
Propiedades
Fórmula molecular |
C27H28N2O2S2 |
|---|---|
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C27H28N2O2S2/c1-4-31-21-13-11-20(12-14-21)29-26(30)24-22-7-5-6-8-23(22)33-25(24)28-27(29)32-16-19-15-17(2)9-10-18(19)3/h9-15H,4-8,16H2,1-3H3 |
Clave InChI |
DFKBYKBVOYPASY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=C(C=CC(=C4)C)C)SC5=C3CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-5-bromo-1-hexyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12019634.png)

![N-(3-hydroxyphenyl)-3-[(5E)-5-(3-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12019645.png)
![5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019648.png)


![[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate](/img/structure/B12019672.png)

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019685.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019689.png)
![(5E)-2-(4-ethoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019692.png)


![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12019717.png)
